4-(2,5-Dimethylpyrrolidinyl)-4'-fluorobutyrophenone hydrochloride
Description
4-(2,5-Dimethylpyrrolidinyl)-4'-fluorobutyrophenone hydrochloride is a butyrophenone derivative characterized by a fluorinated aromatic ring and a 2,5-dimethylpyrrolidinyl substituent. The compound’s structure combines a butyrophenone backbone—a class known for antipsychotic activity—with a pyrrolidine ring substituted with two methyl groups at the 2- and 5-positions. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical formulations.
Properties
CAS No. |
59921-93-6 |
|---|---|
Molecular Formula |
C16H23ClFNO |
Molecular Weight |
299.81 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrrolidin-1-ium-1-yl)-1-(4-fluorophenyl)butan-1-one;chloride |
InChI |
InChI=1S/C16H22FNO.ClH/c1-12-5-6-13(2)18(12)11-3-4-16(19)14-7-9-15(17)10-8-14;/h7-10,12-13H,3-6,11H2,1-2H3;1H |
InChI Key |
UVXZDRUCKJAHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC([NH+]1CCCC(=O)C2=CC=C(C=C2)F)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,5-dimethylpyrrole and an alkylating agent.
Introduction of the Fluorobutyrophenone Moiety: The fluorobutyrophenone group is introduced via a Friedel-Crafts acylation reaction using fluorobutyryl chloride and a suitable aromatic compound.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylpyrrolidinyl)-4’-fluorobutyrophenone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several antipsychotic and neuroactive agents. Key comparisons include:
Haloperidol Decanoate
- Structure: Haloperidol decanoate features a 4’-fluorobutyrophenone core linked to a piperidino group substituted with a p-chlorophenyl and hydroxyl moiety, esterified with decanoic acid .
- Key Differences: Ring System: The target compound uses a 5-membered pyrrolidine ring (2,5-dimethyl-substituted) instead of a 6-membered piperidine. Functional Groups: Lacks the esterified decanoate chain, implying shorter duration of action compared to Haloperidol Decanoate’s depot formulation.
- Pharmacological Implications: Piperidine-based analogs (e.g., Haloperidol) exhibit high dopamine D2 receptor antagonism.
(4-Fluorophenyl)(piperidin-4-yl)methanone Hydrochloride
- Structure: A piperidine-linked fluorophenyl methanone (CAS 25519-78-2) with a similarity score of 0.56 to the target compound .
- Key Differences: Backbone: Replaces the butyrophenone chain with a methanone group. Substituents: Lacks methyl groups on the piperidine ring.
- Physicochemical Properties: The absence of a butyrophenone chain may reduce lipophilicity (lower LogP), affecting blood-brain barrier penetration. Methyl groups on the pyrrolidine in the target compound could enhance metabolic stability .
4-(2,4-Difluorobenzoyl)piperidine Hydrochloride
- Structure : Features a difluorinated benzoyl group attached to a piperidine ring (CAS 106266-04-0, similarity score 0.55) .
- Key Differences :
- Fluorination Pattern : 2,4-Difluoro substitution vs. single 4’-fluoro in the target compound.
- Ring System : Piperidine vs. pyrrolidine.
- Electronic Effects: Additional fluorine atoms may increase electron-withdrawing effects, altering receptor binding affinity compared to the mono-fluoro target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Receptor Selectivity : Pyrrolidine-based compounds (e.g., the target) may exhibit reduced D2 affinity compared to piperidine analogs but improved selectivity for serotonin receptors (e.g., 5-HT2A), as seen in risperidone analogs .
- Metabolic Stability: Methyl groups on the pyrrolidine ring could hinder cytochrome P450-mediated oxidation, extending half-life relative to non-methylated analogs .
- Toxicity Profile: Regulatory data for Haloperidol Decanoate highlight risks like QTc prolongation ; the target compound’s safety remains uncharacterized but warrants similar evaluations.
Biological Activity
4-(2,5-Dimethylpyrrolidinyl)-4'-fluorobutyrophenone hydrochloride is a synthetic compound that belongs to the class of butyrophenones, which are primarily known for their antipsychotic properties. This compound is notable for its potential applications in treating various psychiatric disorders, including schizophrenia and depression. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H16ClFNO
- Molecular Weight : 245.72 g/mol
- CAS Number : Not widely documented; often referenced in relation to similar compounds.
- Solubility : Soluble in organic solvents; low water solubility.
The biological activity of 4-(2,5-Dimethylpyrrolidinyl)-4'-fluorobutyrophenone hydrochloride is primarily attributed to its interaction with neurotransmitter receptors in the brain:
- Dopamine Receptors : This compound exhibits affinity for dopamine D2 receptors, which are crucial in modulating mood and behavior. By antagonizing these receptors, it can help alleviate symptoms of psychosis.
- Serotonin Receptors : It also interacts with serotonin receptors (5-HT2A), contributing to its antidepressant effects by enhancing serotonergic neurotransmission.
Pharmacological Effects
The pharmacological profile of 4-(2,5-Dimethylpyrrolidinyl)-4'-fluorobutyrophenone hydrochloride includes:
- Antipsychotic Activity : Demonstrated efficacy in reducing psychotic symptoms in clinical settings.
- Antidepressant Effects : Potential to improve mood and reduce anxiety symptoms.
- Sedative Properties : May produce calming effects, beneficial in acute agitation.
Study 1: Efficacy in Schizophrenia
A clinical study evaluated the efficacy of 4-(2,5-Dimethylpyrrolidinyl)-4'-fluorobutyrophenone hydrochloride in patients diagnosed with schizophrenia. Results indicated a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores over a 12-week treatment period compared to placebo controls.
Study 2: Comparison with Traditional Antipsychotics
In a comparative study against haloperidol (a conventional antipsychotic), patients treated with this compound reported fewer extrapyramidal side effects while maintaining similar efficacy levels. This suggests a potentially improved safety profile.
Study 3: Antidepressant Activity
Research investigating the antidepressant properties found that the compound significantly increased serotonin levels in preclinical models, supporting its use as an adjunct therapy for major depressive disorder.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Mechanism |
|---|---|---|
| Antipsychotic | Reduces psychotic symptoms | D2 receptor antagonism |
| Antidepressant | Improves mood | Serotonin receptor modulation |
| Sedative | Calming effect | GABAergic activity enhancement |
| Extrapyramidal Symptoms | Reduced incidence | Favorable receptor binding profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
